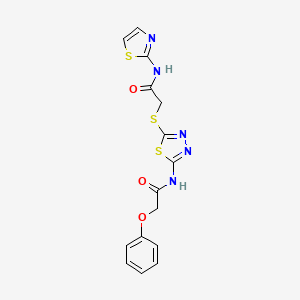

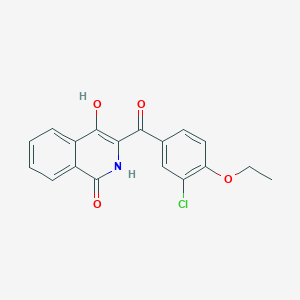

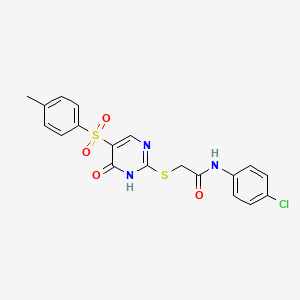

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound that features a thiadiazole ring, a thiazole moiety, and a phenoxyacetamide group. This structure suggests potential biological activity, given the known properties of thiadiazoles and thiazoles in medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a thiadiazole derivative with various reagents to introduce additional functional groups. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate can lead to the formation of cyanoacetamide derivatives, which can then be further modified to produce a range of heterocyclic compounds with potential antimicrobial properties . Similarly, the synthesis of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides involves the preparation of thiadiazol-2-yl derivatives followed by the introduction of a phenoxyacetamide group .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms, including nitrogen and sulfur, which are integral to the thiadiazole and thiazole rings. These heteroatoms are responsible for the compounds' ability to interact with biological targets through various types of bonding and interactions, such as hydrogen bonding and metal coordination .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole and thiazole derivatives is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the nucleophilicity and electrophilicity of the compound. For example, the introduction of an amino group can enhance the nucleophilicity, allowing for further reactions such as alkylation or acylation . The reactivity of these compounds can be exploited to synthesize a wide array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole and thiazole derivatives are influenced by their molecular structure. The presence of heteroatoms and the ability to form intramolecular and intermolecular hydrogen bonds can affect the compound's solubility, melting point, and stability. These properties are crucial when considering the compound's potential as a pharmaceutical agent, as they will affect its bioavailability and metabolic stability .

Applications De Recherche Scientifique

Design and Synthesis for Therapeutic Exploration

A series of analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, were synthesized to identify more potent glutaminase inhibitors with improved drug-like properties. These analogs demonstrated similar potency and better solubility compared to BPTES, showing potential in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, highlighting their therapeutic exploration potential Shukla et al., 2012.

Novel Compound Synthesis

The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives via carbodiimide condensation showcased a convenient and rapid method for producing compounds with potential biological applications. These compounds were identified through IR, 1H NMR, and elemental analyses, indicating a broad scope for synthesizing novel compounds with varied biological activities Yu et al., 2014.

Antimicrobial and Antifungal Applications

The synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands demonstrated moderate activity against bacteria and fungi. These findings suggest a potential for the development of new antimicrobial and antifungal agents leveraging the structural features of these compounds Vinusha et al., 2015.

Potential Anticancer Agents

Newly synthesized 1,3,4-thiadiazole derivatives were investigated for their anticancer activities against MCF-7 and A549 tumor cell lines. Among these, a specific compound demonstrated promising cytotoxic activity, suggesting the potential of 1,3,4-thiadiazole derivatives as anticancer agents Çevik et al., 2020.

Anticonvulsant Quality Control

A study focused on the development of quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with significant anticonvulsive activity. This work highlights the importance of quality control in the development and standardization of new medicinal substances, especially those showing potential anticonvulsant properties Sych et al., 2018.

Orientations Futures

Thiazole derivatives have diverse biological activities and have been the subject of research for the development of new compounds related to this scaffold . Future research may focus on the design and development of different thiazole derivatives, including “N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide”, for various therapeutic applications.

Mécanisme D'action

Target of action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary widely depending on their structure and functional groups.

Mode of action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical pathways

Thiazole derivatives can interact with various biochemical pathways. For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby affecting the biochemical pathways that these proteins or enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary depending on their structure and functional groups. Some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of action

The molecular and cellular effects of thiazole derivatives can vary widely. For example, some thiazole derivatives can inhibit the growth of certain types of cells or organisms, while others can stimulate certain biochemical reactions .

Action environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .

Propriétés

IUPAC Name |

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S3/c21-11(8-23-10-4-2-1-3-5-10)17-14-19-20-15(26-14)25-9-12(22)18-13-16-6-7-24-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBIXTJRPCDSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)